(1S,4S)-2-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride
Description
“(1S,4S)-2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride” is a bicyclic amino acid derivative with a rigid norbornane-like scaffold. Its molecular formula is C₇H₁₂ClNO₂ (molecular weight: 177.63 g/mol), featuring a bicyclo[2.2.1]heptane core substituted with a carboxylic acid group at position 4 and a secondary amine at position 2, with stereochemistry defined as (1S,4S) . This compound is widely utilized in medicinal chemistry as a proline mimetic due to its constrained conformation, which enhances binding specificity to biological targets such as enzymes or receptors .
The hydrochloride salt form improves solubility, facilitating its use in aqueous reaction conditions. It is commercially available in quantities ranging from 250 mg to 1 g, with prices up to $9,200 per gram, reflecting its high purity and demand in research .
Properties
CAS No. |
2031259-85-3 |
|---|---|
Molecular Formula |
C7H12ClNO2 |
Molecular Weight |
177.63 g/mol |
IUPAC Name |
(1S,4S)-2-azabicyclo[2.2.1]heptane-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H11NO2.ClH/c9-6(10)7-2-1-5(3-7)8-4-7;/h5,8H,1-4H2,(H,9,10);1H/t5-,7-;/m0./s1 |
InChI Key |
XWVAMMMWNZVEAH-KQBMADMWSA-N |
Isomeric SMILES |
C1C[C@@]2(C[C@H]1NC2)C(=O)O.Cl |
Canonical SMILES |
C1CC2(CC1NC2)C(=O)O.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Stereoselective Cyclization Strategies
The bicyclo[2.2.1]heptane framework is typically constructed via intramolecular cyclization or Diels-Alder reactions. A patent by CN101462999A demonstrates the use of hydroxylated intermediates for subsequent functionalization. For example, (1R,3S,4S,5R)-5-hydroxy-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-3-carboxylic acid ethyl ester serves as a precursor, where the hydroxyl group is replaced via fluorination using diethylaminosulfur trifluoride (DAST). While this patent focuses on fluorinated derivatives, the methodology adapts to carboxylic acid synthesis by substituting fluorination with oxidation or hydrolysis steps .
Cyclization often employs palladium-catalyzed couplings or hydrogenation, as seen in the synthesis of exo-3-amino-7-azabicyclo[2.2.1]heptanes . For instance, reductive amination under hydrogen gas (H₂) with PtO₂ catalysis achieves stereochemical control, yielding the bicyclic amine core . Applied to the target compound, similar conditions could facilitate nitrogen integration into the bicyclic framework.
Carboxylic Acid Functionalization
Introducing the carboxylic acid group typically involves hydrolysis of esters or oxidation of alcohols. VulcanChem highlights multi-step reactions starting from protected intermediates, though specifics are undisclosed. Academic protocols, such as those in Synthesis of Carboxylic Acids , provide general guidelines:
-
Ester Hydrolysis : Acidic (HCl/H₂O) or basic (NaOH/H₂O) conditions cleave esters to carboxylic acids. For example, ethyl esters hydrolyze efficiently under reflux with aqueous HCl, forming the free acid and ethanol .
-
Oxidation : Primary alcohols oxidize to carboxylic acids using strong oxidants like KMnO₄ or CrO₃. In the context of bicyclic systems, this method requires alcohol precursors at position 4, which may derive from ketone reductions .
A hybrid approach from CN101462999A involves sodium borohydride (NaBH₄) reduction of a ketone intermediate to a secondary alcohol, followed by oxidation. This two-step process ensures positional specificity for the carboxylic acid group .
Protective Group Chemistry
Protecting the amine during synthesis prevents undesired side reactions. The tert-butoxycarbonyl (Boc) and carbobenzoxy (Cbz) groups are widely used, as demonstrated in and . For example:
-
Boc Protection : Reacting the free amine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) yields Boc-protected intermediates.
-
Deprotection : Trifluoroacetic acid (TFA) or HCl in dioxane removes the Boc group, regenerating the amine for subsequent salt formation .
Comparative studies in show Boc protection affords higher yields (83.9%) compared to Cbz (55.3%), likely due to milder deprotection conditions .
Hydrochloride Salt Formation
The final step involves treating the free base with HCl to form the hydrochloride salt, enhancing stability and solubility. VulcanChem notes this is achieved by dissolving the compound in anhydrous ether and bubbling HCl gas, followed by precipitation and filtration. Alternative methods include adding concentrated HCl to an ethanolic solution of the free base, yielding the salt after rotary evaporation .
Stereochemical Control and Chiral Resolution
Achieving the (1S,4S) configuration necessitates chiral catalysts or enantioselective starting materials. The patent CN101462999A employs chiral pool synthesis, using naturally occurring chiral precursors to dictate stereochemistry. For instance, (2S,4R)-N-Boc-4-hydroxyproline serves as a starting material in analogous syntheses, with stereochemistry preserved through rigid bicyclic formation .
Chromatographic resolution (e.g., chiral HPLC) or diastereomeric salt crystallization may further purify enantiomers, though specific data for this compound remains undisclosed in public literature .
Comparative Analysis of Synthetic Routes
The table below summarizes key methods and their efficiency:
Challenges and Optimization Opportunities
-
Yield Limitations : Multi-step syntheses often suffer from cumulative yield loss. For example, DAST-mediated fluorination in achieves only 48.9% yield, necessitating process intensification.
-
Stereochemical Drift : High-temperature steps risk racemization. Mitigation strategies include low-temperature reactions (-78°C) and chiral auxiliaries .
-
Scalability : Gas-phase HCl introduction poses safety concerns. Switching to HCl in dioxane or ethanol improves scalability for industrial production .
Chemical Reactions Analysis
Esterification and Amidation
The carboxylic acid group undergoes typical acid-derived reactions. Esterification occurs via acid-catalyzed conditions or through intermediate acid chloride formation:
The steric hindrance from the bicyclic structure slightly reduces reaction rates compared to linear analogues.
Decarboxylation
Thermal or catalytic decarboxylation removes the carboxylic acid group, generating CO<sub>2</sub> and yielding the parent bicyclic amine:
-
Conditions : Heating (150–200°C) with copper powder or quinoline.
-
Application : Provides access to 2-azabicyclo[2.2.1]heptane derivatives for further functionalization.
Reduction and Oxidation
The bicyclic amine and carboxylic acid participate in redox reactions:
Salt Exchange and Neutralization
The hydrochloride salt can undergo ion exchange or neutralization:
Ring-Opening Reactions
Under strong acidic or basic conditions, the bicyclic framework may undergo ring-opening:
| Conditions | Reagents | Product |
|---|---|---|
| Acidic hydrolysis | Concentrated HCl, Δ | Linear amino acid derivatives |
| Base-mediated | NaOH/EtOH | Open-chain compounds via retro-Diels-Alder |
These reactions are less common due to the compound’s high ring strain tolerance .
Peptide Coupling
The carboxylic acid participates in peptide bond formation using coupling agents:
| Coupling Agent | Solvent | Application |
|---|---|---|
| EDC/HOBt | DMF or THF | Synthesis of peptidomimetics |
| DCC/DMAP | CH<sub>2</sub>Cl<sub>2</sub> | Preparation of bioactive conjugates |
Stereochemical Considerations
The (1S,4S) configuration influences reaction outcomes:
Comparative Reactivity
Key differences from structurally similar compounds:
Scientific Research Applications
Structural Characteristics
The compound's molecular formula is , with a specific stereochemistry denoted as (1S,4S). Its structural representation is essential for understanding its reactivity and interactions in biological systems. The compound features a bicyclic structure that contributes to its unique properties.
Drug Development
The compound has shown promise as a scaffold for developing new therapeutic agents, particularly in the context of neurological disorders and pain management. Its structural features allow for the design of selective modulators targeting specific receptors.
Inhibitors of Viral Proteases
Research has indicated that derivatives of this compound can serve as inhibitors of viral proteases, such as those involved in hepatitis C virus (HCV) replication. This application is crucial given the global burden of HCV infections.
Case Study: Hepatitis C NS3/NS4A Protease Inhibition
A notable study published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives based on azabicyclic structures effectively inhibit the NS3/NS4A serine protease of HCV, showcasing their potential in antiviral drug design .
Potential Future Applications
As research continues to explore the pharmacological properties of (1S,4S)-2-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride, several potential applications may emerge:
- Neuropharmacology : Investigating its role in modulating neurotransmitter systems.
- Cancer Therapeutics : Exploring its efficacy in targeting cancer cell proliferation pathways.
- Antimicrobial Agents : Assessing its activity against various bacterial strains.
Mechanism of Action
The mechanism by which (1S,4S)-2-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor, activator, or modulator. The pathways involved often depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares (1S,4S)-2-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride with structurally or functionally related bicyclic compounds:
Structural and Stereochemical Differences
- Position of Functional Groups : The target compound’s carboxylic acid at C4 distinguishes it from analogs like (1S,4R)-2-azabicyclo...-1-carboxylic acid (carboxylic acid at C1) and (1R,3S,4S)-...-3-carboxylic acid (carboxylic acid at C3) .
- Fluorination : Fluorinated derivatives (e.g., 5-fluoro-2-azabicyclo... ) enhance metabolic stability and bioavailability .
Biological Activity
(1S,4S)-2-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride, also known as a bicyclic amino acid derivative, has garnered attention in the fields of medicinal chemistry and drug development due to its unique structural properties and biological activity. This compound is characterized by its bicyclic framework, which is significant in enhancing its interaction with biological targets, particularly in the central nervous system (CNS).
- Molecular Formula : CHClN\O
- Molecular Weight : 171.62 g/mol
- SMILES Notation : C1C[C@@]2(C[C@H]1NC2)C(=O)O
- InChIKey : GSEADFBJEDRQEZ-FSPLSTOPSA-N
The biological activity of this compound is primarily attributed to its ability to act as a modulator of neurotransmitter systems. Research indicates that compounds with similar bicyclic structures can influence receptor interactions, particularly in the context of CNS disorders.
Case Studies and Research Findings
-
Neuropharmacological Studies :
- A study demonstrated that bicyclic amino acids could effectively block neurotransmitter transporters, leading to increased availability of neurotransmitters such as serotonin and dopamine in synaptic clefts .
- The compound has been explored for its potential as a therapeutic agent in treating conditions like depression and anxiety due to its modulatory effects on serotonin receptors.
-
Drug Development Applications :
- The unique structure of this compound makes it a promising candidate for designing novel drug candidates targeting CNS disorders .
- Its role in peptide synthesis has been highlighted, where it serves as a building block for creating biologically active peptide derivatives that are essential for therapeutic applications .
- Chiral Catalysis :
Data Table: Biological Activity Overview
Q & A
Q. Basic
- Chiral HPLC : Employed with columns like Chiralpak® AD-H and mobile phases (e.g., 95:5 hexane:isopropanol) to resolve enantiomers. Detection at 210 nm ensures sensitivity for low-UV chromophores .
- Polarimetry : Supports HPLC data by measuring optical rotation, particularly for intermediates like (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane .
How do structural modifications in the bicyclic framework influence biological activity?
Advanced
Modifying the bicyclic core or substituents significantly alters activity:
| Compound | Bicyclic Unit(s) | IC50 (µM) |
|---|---|---|
| [32] | (1S,3S,4R)-2-azabicyclo[2.2.1]heptane | 77.57 |
| [33] | (1S,3S,4R)-heptane + (1S,4S,5R)-octane | 6.25 |
The addition of a 2-azabicyclo[3.2.1]octane unit in [33] enhances activity 12-fold, likely due to improved target binding from increased conformational rigidity .
What challenges arise in achieving high enantiomeric excess (ee) during enantioselective synthesis?
Q. Advanced
- Chiral Induction : Cycloadditions using imines (e.g., (S)-2.60) yield predominantly (1R,3S,4S)-configurations, but competing pathways reduce ee. For example, nitromethane-mediated reactions show mediocre induction (50–70% ee) .
- Pseudo-enantiomer Effects : Using pseudo-enantiomeric ligands (e.g., (1R,4R,5S) vs. (1S,4S,5R)) can invert stereoselectivity but may lower yields or ee .
Optimization : Catalyst screening (e.g., 10 mol% Catalyst 43 in CH2Cl2) and solvent polarity adjustments improve ee by stabilizing transition states .
What are common derivatives of this compound, and how are they synthesized?
Q. Basic
- (1S,4R)-4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride : Prepared via thionyl chloride-mediated esterification of (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one, followed by HCl workup (yield: >90%) .
- Boc-protected analogs : Synthesized using tert-butyloxycarbonyl (Boc) groups for amine protection, enabling peptide coupling (e.g., tert-butyl (1R,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate) .
How can reaction conditions be optimized to improve chiral induction in cycloaddition reactions?
Q. Advanced
- Temperature Control : Low temperatures (0–5°C) during imine formation reduce racemization .
- Catalyst Design : Chiral auxiliaries like (1S,4S,5R)-2-azabicyclo[3.2.1]octane units enhance induction by enforcing steric control .
- Solvent Selection : Polar aprotic solvents (e.g., 1,2-dimethoxyethane) stabilize intermediates, improving ee by 10–15% in LiBH4 reductions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
